5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine
Description
Properties
Molecular Formula |
C10H20N4S |
|---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine |
InChI |
InChI=1S/C10H20N4S/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2/h3-8,11H2,1-2H3 |
InChI Key |
FKKQDRISFZLVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate to form the triazole ring, followed by alkylation with 1-bromopentane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position .
Scientific Research Applications
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Comparison of Key Triazole Derivatives
Substituent Effects on Physicochemical Properties
Conformational Polymorphism
While polymorphism data for the target compound is unavailable, its structural similarity suggests analogous behavior.
Biological Activity
5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C11H16N4S
- Molecular Weight : 236.34 g/mol
- CAS Number : 478077-60-0
The biological activity of triazole compounds, including 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine, is often associated with their ability to inhibit enzymes involved in the biosynthesis of sterols. This inhibition can lead to various pharmacological effects:
- Antifungal Activity : Triazoles are primarily known for their antifungal properties, acting by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death.
- Antiproliferative Effects : Some studies suggest that triazole derivatives can exhibit antiproliferative effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Modulation of Cytochrome P450 Enzymes : Triazoles can also modulate the activity of cytochrome P450 enzymes involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs.
Biological Activity Data
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various triazole compounds against Candida albicans. The results indicated that compounds similar to 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine exhibited significant inhibition at low concentrations.
- Cancer Cell Studies : In vitro studies on human breast cancer cell lines showed that treatment with triazole derivatives led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest potential therapeutic applications in oncology.
- Toxicological Assessments : Research on the toxicological profiles of triazole compounds indicated that while they possess therapeutic benefits, there are also concerns regarding their hepatotoxicity and effects on endocrine function when administered at high doses over extended periods.
Q & A
Q. Q: What are the standard synthetic routes for 5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine, and how can reaction conditions be optimized?
A: The compound is typically synthesized via multi-step reactions involving alkylation and amination. For example:
- Step 1: React a triazole precursor (e.g., 5-substituted-4H-1,2,4-triazole) with a methylsulfanyl donor under alkaline conditions to introduce the thioether group .
- Step 2: Perform alkylation of the pentan-1-amine chain using a halide or tosylate derivative under reflux in ethanol or acetonitrile .
Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C for reflux), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity.
Advanced Structural Analysis
Q. Q: Which advanced spectroscopic and crystallographic methods are critical for resolving structural ambiguities in this compound?
A:
Biological Activity Assessment
Q. Q: How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
A:
- Target Selection: Prioritize enzymes with known sensitivity to triazole derivatives (e.g., cytochrome P450, kinases) .
- Assay Protocol:
- Data Validation: Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics (KA, KD) .
Data Contradiction Analysis
Q. Q: How can discrepancies between computational predictions and experimental bioactivity data be resolved?
A:
- Step 1: Re-examine computational parameters (e.g., solvent model in DFT, protonation states in docking simulations) .
- Step 2: Validate experimental conditions (e.g., purity via HPLC >98%, buffer pH effects on compound stability) .
- Step 3: Perform meta-analysis of structural analogs (e.g., 3-benzylsulfanyl-1,2,4-triazoles) to identify trends in substituent-activity relationships .
Advanced Reaction Design
Q. Q: What methodologies integrate computational chemistry to improve synthetic efficiency for this compound?
A:
- Reaction Path Screening: Use quantum chemical calculations (e.g., Gaussian) to predict transition states and intermediates, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing triazole synthesis data to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for yield >85%) .
- Flow Chemistry: Implement continuous-flow reactors to enhance reproducibility and scalability of exothermic steps (e.g., alkylation) .
Stability and Degradation Profiling
Q. Q: What protocols ensure reliable assessment of thermal and hydrolytic stability?
A:
- Thermogravimetric Analysis (TGA): Heat at 10°C/min under N2; decomposition onset >200°C indicates robust thermal stability .
- Hydrolytic Stress Testing: Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48h; monitor degradation via UPLC-MS. Methylsulfanyl groups may hydrolyze to sulfoxides under acidic conditions .
Toxicity and Safety Profiling
Q. Q: Which preclinical models are suitable for initial toxicity screening?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
